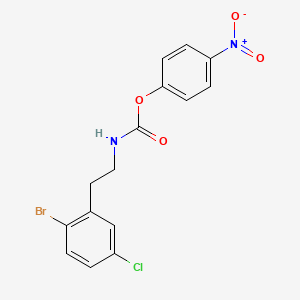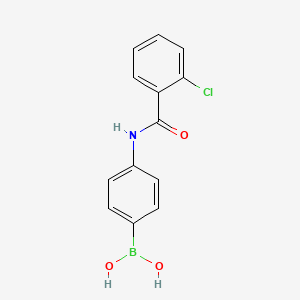
(4-(2-Chlorobenzamido)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-Chlorobenzamido)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2-chlorobenzamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Chlorobenzamido)phenyl)boronic acid typically involves the formation of the boronic acid group through hydroboration or borylation reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(2-Chlorobenzamido)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and solvents compatible with the functional groups present .
Major Products Formed
The major products formed from these reactions include phenols, amines, and other substituted aromatic compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(4-(2-Chlorobenzamido)phenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which (4-(2-Chlorobenzamido)phenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with specific molecular targets. In enzyme inhibition, the boronic acid group forms a reversible covalent bond with the active site of the enzyme, blocking its activity. This interaction is particularly effective against enzymes with serine or threonine residues in their active sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other arylboronic acids and boronate esters, such as phenylboronic acid and pinacol boronic esters .
Uniqueness
What sets (4-(2-Chlorobenzamido)phenyl)boronic acid apart is the presence of the 2-chlorobenzamido group, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for targeted applications in medicinal chemistry and enzyme inhibition studies .
Conclusion
This compound is a versatile and valuable compound with significant applications in organic synthesis, medicinal chemistry, and industrial processes. Its unique structure and reactivity make it a subject of ongoing research and development in various scientific fields.
Propriétés
Formule moléculaire |
C13H11BClNO3 |
|---|---|
Poids moléculaire |
275.50 g/mol |
Nom IUPAC |
[4-[(2-chlorobenzoyl)amino]phenyl]boronic acid |
InChI |
InChI=1S/C13H11BClNO3/c15-12-4-2-1-3-11(12)13(17)16-10-7-5-9(6-8-10)14(18)19/h1-8,18-19H,(H,16,17) |
Clé InChI |
YHNOVSZMOAYNRN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



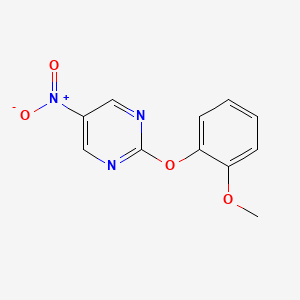
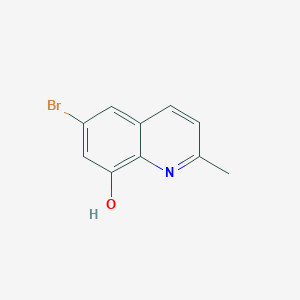
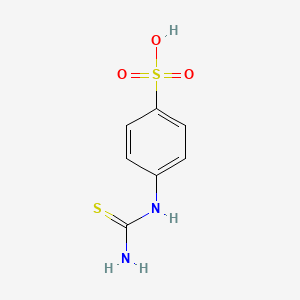

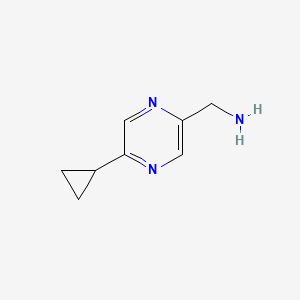
![2-[(2-Methylacryloyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B13980880.png)
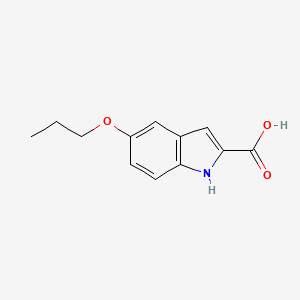
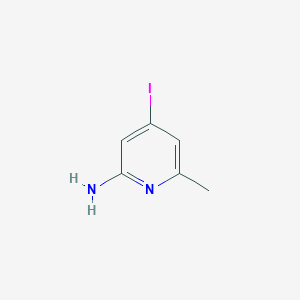
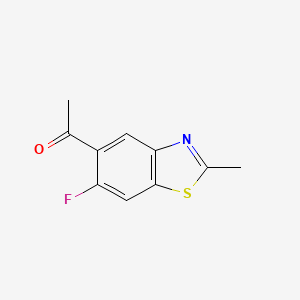
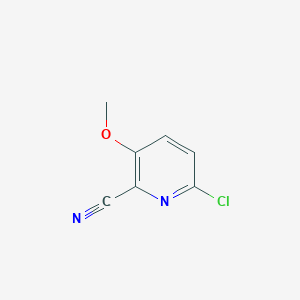
![1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B13980922.png)

